molecular formula C12H25N B1462034 4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine CAS No. 1592019-83-4

4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Cat. No. B1462034
M. Wt: 183.33 g/mol
InChI Key: NUEKZGJCAXJXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is a chemical compound with the CAS number 1152915-90-6 . It has a molecular weight of 183.33 and a molecular formula of C12H25N .


Molecular Structure Analysis

The molecular structure of 4-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine consists of a cyclohexane ring with a methyl group and an amine group attached to it . The amine group is further substituted with a 3-methylbutan-2-yl group .

Scientific Research Applications

Amino-1,2,4-Triazoles Applications

Amino-1,2,4-triazoles are crucial in the fine organic synthesis industry, serving in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. They are also used in creating heat-resistant polymers, fluorescent products, and ionic liquids, indicating the versatility of nitrogen-containing compounds in various domains (Nazarov et al., 2021).

Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene reveals its potential to yield multiple products with different oxidation states and functional groups, such as 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-one. These products are significant intermediates in the chemical industry, demonstrating the importance of controlled oxidation reactions in creating valuable compounds for industrial applications (Cao et al., 2018).

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds, improving the treatment of resistant hazardous materials. This is particularly relevant for the degradation of amino and azo compounds used in textiles, agriculture, and chemicals, highlighting the role of AOPs in addressing environmental and safety concerns associated with these compounds (Bhat & Gogate, 2021).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized Metal–Organic Frameworks (MOFs) showcase the interaction between CO2 and basic amino functionalities, making them promising for CO2 capture. This application is crucial for environmental sustainability, demonstrating the importance of chemical modifications in developing materials for gas separation and storage (Lin et al., 2016).

Safety And Hazards

The safety and hazard information for 4-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is not provided in the search results . It’s crucial to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-9(2)11(4)13-12-7-5-10(3)6-8-12/h9-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEKZGJCAXJXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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